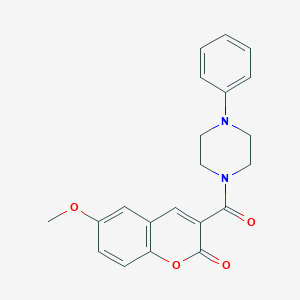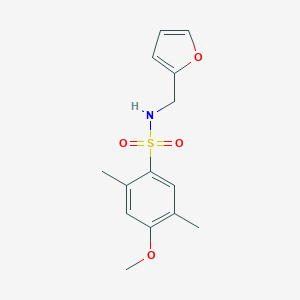
N-(3-pyridinyl)-1-pyrrolidinesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-pyridinyl)-1-pyrrolidinesulfonamide, also known as PPADS, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a potent antagonist of purinergic receptors, which are involved in a variety of physiological processes, including neurotransmission, platelet aggregation, and immune response. In
Scientific Research Applications
N-(3-pyridinyl)-1-pyrrolidinesulfonamide has been used extensively in scientific research as a tool to study the function of purinergic receptors. It has been shown to block the activity of P2X receptors, which are involved in ATP-mediated neurotransmission and pain sensation, as well as P2Y receptors, which are involved in platelet aggregation and immune response. N-(3-pyridinyl)-1-pyrrolidinesulfonamide has also been used to investigate the role of purinergic signaling in various physiological processes, including cardiovascular function, inflammation, and cancer.
Mechanism of Action
N-(3-pyridinyl)-1-pyrrolidinesulfonamide acts as a competitive antagonist of purinergic receptors by binding to the receptor site and preventing the binding of endogenous ligands such as ATP. This results in a decrease in the activity of the receptor and a reduction in downstream signaling pathways. The exact mechanism of action of N-(3-pyridinyl)-1-pyrrolidinesulfonamide is not fully understood, but it is thought to involve interactions with amino acid residues in the receptor binding site.
Biochemical and Physiological Effects:
N-(3-pyridinyl)-1-pyrrolidinesulfonamide has been shown to have a variety of biochemical and physiological effects, depending on the specific receptor and cell type being studied. In general, N-(3-pyridinyl)-1-pyrrolidinesulfonamide reduces the activity of purinergic receptors, which can result in decreased neurotransmission, platelet aggregation, and immune response. N-(3-pyridinyl)-1-pyrrolidinesulfonamide has also been shown to have anti-inflammatory effects, possibly by reducing the release of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(3-pyridinyl)-1-pyrrolidinesulfonamide is its high potency and specificity for purinergic receptors, which allows for precise manipulation of receptor activity in vitro and in vivo. N-(3-pyridinyl)-1-pyrrolidinesulfonamide is also relatively stable and easy to synthesize, making it a useful tool for laboratory experiments. However, N-(3-pyridinyl)-1-pyrrolidinesulfonamide has some limitations, including its potential for off-target effects and its relatively short half-life in vivo.
Future Directions
There are many potential future directions for research on N-(3-pyridinyl)-1-pyrrolidinesulfonamide and purinergic signaling. One area of interest is the development of more selective and potent purinergic receptor antagonists, which could have therapeutic applications in a variety of diseases. Another area of interest is the investigation of the role of purinergic signaling in cancer, where it has been shown to play a role in tumor growth and metastasis. Finally, research on the potential use of N-(3-pyridinyl)-1-pyrrolidinesulfonamide as a diagnostic tool for purinergic receptor dysfunction could have important clinical implications.
Synthesis Methods
N-(3-pyridinyl)-1-pyrrolidinesulfonamide can be synthesized using a variety of methods, including the reaction of pyridine-3-carboxylic acid with pyrrolidine-1-sulfonamide in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or dimethylacetamide (DMA), and the resulting product is purified using column chromatography or recrystallization.
properties
Product Name |
N-(3-pyridinyl)-1-pyrrolidinesulfonamide |
|---|---|
Molecular Formula |
C9H13N3O2S |
Molecular Weight |
227.29 g/mol |
IUPAC Name |
N-pyridin-3-ylpyrrolidine-1-sulfonamide |
InChI |
InChI=1S/C9H13N3O2S/c13-15(14,12-6-1-2-7-12)11-9-4-3-5-10-8-9/h3-5,8,11H,1-2,6-7H2 |
InChI Key |
RYQWAUSOFPIOOW-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)S(=O)(=O)NC2=CN=CC=C2 |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)NC2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



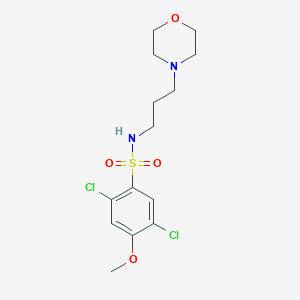



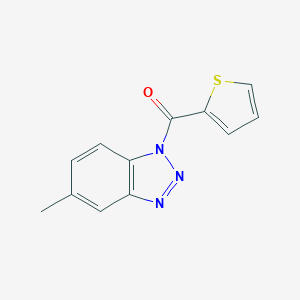

![1-[(4-isopropylphenyl)sulfonyl]-1H-imidazole](/img/structure/B279086.png)
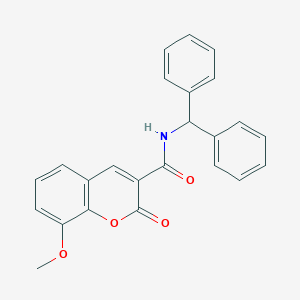
![2-{[(3-Cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}terephthalic acid](/img/structure/B279090.png)



